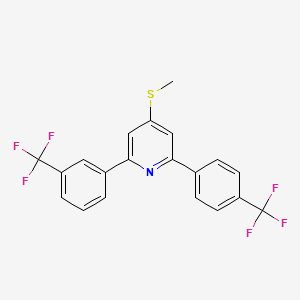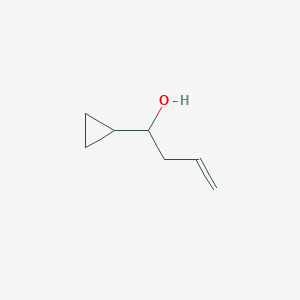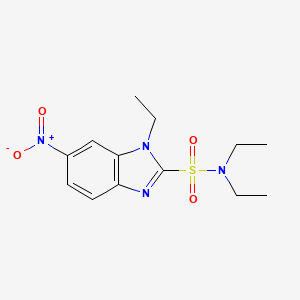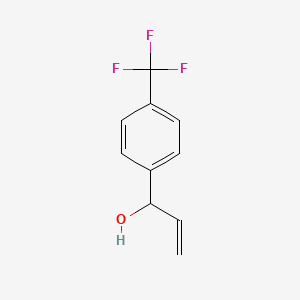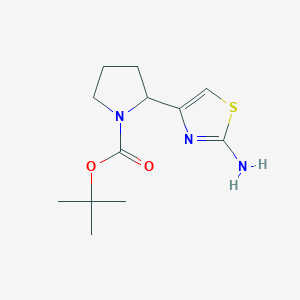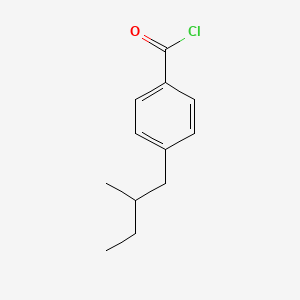
4-(2-methylbutyl)benzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-p-(2-Methylbutyl)benzoyl chloride is an organic compound with the molecular formula C12H15ClO. It is a derivative of benzoyl chloride, characterized by the presence of a 2-methylbutyl group attached to the para position of the benzoyl chloride ring. This compound is known for its applications in various chemical reactions and synthesis processes.
Méthodes De Préparation
The synthesis of (+)-p-(2-Methylbutyl)benzoyl chloride typically involves the reaction of benzoyl chloride with 2-methylbutanol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .
Analyse Des Réactions Chimiques
(+)-p-(2-Methylbutyl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles, such as amines or alcohols.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding benzoic acid derivative.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: Although less common, it can undergo oxidation to form more complex derivatives.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
(+)-p-(2-Methylbutyl)benzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biological molecules for research purposes, such as labeling proteins or nucleic acids.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of (+)-p-(2-Methylbutyl)benzoyl chloride involves its reactivity as an acyl chloride. It can react with nucleophiles to form amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with. For example, in biological systems, it may target specific amino acid residues in proteins, leading to the formation of covalent bonds and modification of protein function .
Comparaison Avec Des Composés Similaires
(+)-p-(2-Methylbutyl)benzoyl chloride can be compared with other benzoyl chloride derivatives, such as:
Benzoyl chloride: The parent compound, which lacks the 2-methylbutyl group.
p-Toluoyl chloride: A derivative with a methyl group at the para position instead of the 2-methylbutyl group.
p-Isobutylbenzoyl chloride: A derivative with an isobutyl group at the para position.
The uniqueness of (+)-p-(2-Methylbutyl)benzoyl chloride lies in its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions .
Propriétés
Formule moléculaire |
C12H15ClO |
|---|---|
Poids moléculaire |
210.70 g/mol |
Nom IUPAC |
4-(2-methylbutyl)benzoyl chloride |
InChI |
InChI=1S/C12H15ClO/c1-3-9(2)8-10-4-6-11(7-5-10)12(13)14/h4-7,9H,3,8H2,1-2H3 |
Clé InChI |
JTFWIFQALWOEGT-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CC1=CC=C(C=C1)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


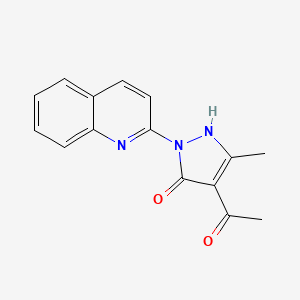
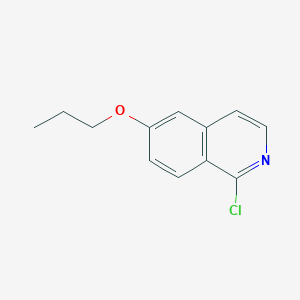
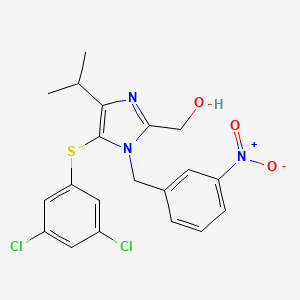
![Ethyl 5-methyl-4-oxo-2-piperidinomethyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B8701662.png)
![3-{[2-Fluoro-1-(fluoromethyl)ethyl]oxy}-5-[(phenylmethyl)oxy]benzoic acid](/img/structure/B8701667.png)
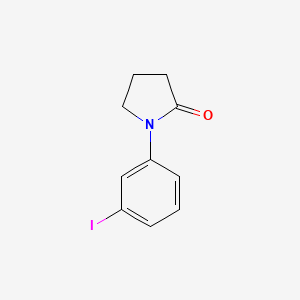
![3-cyano-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B8701692.png)
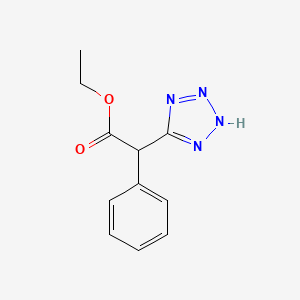
![2,5,6-Trimethyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole](/img/structure/B8701707.png)
